2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17863425
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -](/images/structure/VC17863425.png)
Specification
Molecular Formula | C11H19N3 |
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Molecular Weight | 193.29 g/mol |
IUPAC Name | 2-ethyl-5-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
Standard InChI | InChI=1S/C11H19N3/c1-4-9-7-14-10(8(2)3)5-6-12-11(14)13-9/h7-8,10H,4-6H2,1-3H3,(H,12,13) |
Standard InChI Key | QJXOYYYKZWVDEH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CN2C(CCNC2=N1)C(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine consists of a partially saturated imidazo[1,2-a]pyrimidine system. The imidazole ring (positions 1–3) is fused with a tetrahydropyrimidine ring (positions 4–8), creating a bicyclic structure stabilized by conjugated π-electrons. The ethyl group at position 2 and the isopropyl group at position 5 introduce steric bulk and lipophilicity, influencing the compound’s reactivity and interaction with biological targets .
The molecular formula is CHN, with a calculated molecular weight of 179.27 g/mol. The saturation of the pyrimidine ring reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility in polar solvents.
Spectroscopic Identification
Key spectral features can be inferred from related compounds:
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H NMR: The ethyl group’s methylene protons (-CHCH) resonate as a quartet (δ ~1.3–1.5 ppm), while the methyl protons appear as a triplet (δ ~0.9–1.1 ppm). The isopropyl group’s methine proton (CH(CH)) shows a septet (δ ~2.5–3.0 ppm), flanked by doublets from the methyl groups (δ ~1.0–1.2 ppm) .
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C NMR: The carbonyl carbon (if present) typically appears at δ ~160–170 ppm, while aromatic carbons in the fused ring system resonate between δ ~110–150 ppm .
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Mass Spectrometry: Expected molecular ion peak at m/z 179.27, with fragmentation patterns reflecting cleavage of the ethyl and isopropyl groups .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of imidazo[1,2-a]pyrimidines often involves cyclocondensation reactions. For 2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a plausible route involves:
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Preparation of 2-Aminoimidazole Precursor: Reacting 4-methylpent-3-en-2-one with guanidine hydrochloride under basic conditions yields 2-aminoimidazole derivatives .
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Cyclization with Maleimides or Itaconimides: Treating 2-aminoimidazole with N-substituted maleimides in refluxing acetic acid facilitates ring closure, forming the imidazo[1,2-a]pyrimidine core. Quantum chemical calculations support a stepwise mechanism involving nucleophilic attack and recyclization .
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Introduction of Substituents: Alkylation at position 5 using isopropyl bromide in the presence of a base (e.g., KCO) introduces the isopropyl group. Ethylation at position 2 can be achieved via Friedel-Crafts alkylation with ethyl bromide .
Optimization and Yield
Reaction conditions critically impact yield:
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Solvent: Acetic acid or ethanol (reflux, 3–6 hours).
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Catalyst: Sodium acetate (10 mol%) enhances reaction rates .
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Temperature: Optimal yields (70–85%) are achieved at 80–100°C .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl). Limited solubility in water (<1 mg/mL) due to lipophilic substituents .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions. Storage at −20°C in inert atmospheres is recommended for long-term preservation .
Thermal Properties
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Melting Point: Estimated range: 120–140°C (dependent on crystallinity) .
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Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability .
Biological Activity and Applications
Central Nervous System (CNS) Modulation
Structural similarity to divaplon and fasiplon—GABA receptor modulators—suggests potential anxiolytic or anticonvulsant activity. The isopropyl group’s stereoelectronic effects could influence receptor binding kinetics .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound serves as a scaffold for developing antifungal and CNS-targeted drugs. Fluorination of the ethyl or isopropyl groups may enhance bioavailability .
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Combinatorial Libraries: Solid-phase synthesis enables high-throughput screening of derivatives for activity against neglected tropical diseases .
Material Science
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